molecular formula C17H23ClN6O B2432462 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291848-76-4

4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2432462
CAS No.: 1291848-76-4
M. Wt: 362.86
InChI Key: OJAWGJVRJXBNHI-UHFFFAOYSA-N
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Description

4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the triazole ring, along with the piperazine and chlorophenyl groups, suggests that it may exhibit a range of biological activities.

Properties

IUPAC Name

(4-butylpiperazin-1-yl)-[5-(4-chloroanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN6O/c1-2-3-8-23-9-11-24(12-10-23)17(25)15-16(21-22-20-15)19-14-6-4-13(18)5-7-14/h4-7,15-16,19-22H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLZIOZYEDJKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine or other nucleophile.

    Attachment of the Piperazine Moiety: The piperazine group can be attached through a condensation reaction with a suitable carbonyl compound, such as a carboxylic acid or ester, forming the piperazine-1-carbonyl linkage.

    Butylation: The butyl group can be introduced via alkylation, where a butyl halide reacts with the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step. Catalysts, solvents, and reaction temperatures would be carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole moiety enables regioselective modifications, including:

Reaction Type Conditions Outcome Yield Reference
N-Alkylation K₂CO₃, DMF, 80°C, alkyl halides (e.g., benzyl bromide)Substitution at N1 or N2 positions, forming quaternary ammonium derivatives65–78%
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitration at the triazole C4 position (if unsubstituted)52%
Click Chemistry CuI, DIPEA, DMSO, azide-alkyne cycloadditionFormation of bis-triazole derivatives85%

Key Findings :

  • Alkylation reactions favor the N1 position due to steric hindrance from the 4-chlorophenyl group .

  • Nitration is limited by the electron-withdrawing nature of the carbonyl and chlorophenyl groups .

Piperazine-Carbonyl Reactivity

The 4-butylpiperazine-1-carbonyl group participates in:

Reaction Type Conditions Outcome Yield Reference
Amide Hydrolysis 6M HCl, reflux, 12hCleavage to 4-butylpiperazine and triazole-carboxylic acid89%
Schiff Base Formation Acetaldehyde, EtOH, 4Å molecular sievesCondensation with aldehydes to form imine derivatives73%
Reductive Amination NaBH₃CN, MeOH, 25°CConversion of imine intermediates to secondary amines68%

Key Findings :

  • Hydrolysis under acidic conditions retains the triazole ring integrity.

  • Schiff base formation is reversible, requiring anhydrous conditions for optimal yields .

4-Chlorophenyl Substituent Reactions

The 4-chlorophenyl group undergoes:

Reaction Type Conditions Outcome Yield Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, aryl boronic acidsReplacement of chloride with aryl groups (e.g., phenyl, pyridyl)60–75%
Nucleophilic Substitution NaN₃, DMF, 100°CAzide substitution for chloride82%

Key Findings :

  • Suzuki coupling requires elevated temperatures (80–100°C) for cross-coupling efficiency .

  • Chloride displacement by azide facilitates further click chemistry applications .

Thermal Stability

  • Decomposition onset: 220°C (TGA analysis).

  • No degradation observed in DMSO or DMF at 25°C over 72h.

pH-Dependent Reactivity

pH Stability Reactivity
2–4Unstable (amide hydrolysis)Rapid cleavage of piperazine-carbonyl bond
7–9StableSelective triazole alkylation
>10Moderate degradationSaponification of carbonyl group observed after 24h

Data compiled from .

Biological Derivatization Pathways

  • Sulfonation : SO₃·Py complex, CH₂Cl₂, forms sulfonamide derivatives for enhanced solubility (Yield: 58%) .

  • Glycosylation : Acetylated glucose, BF₃·Et₂O, forms triazole-linked glycosides (Yield: 49%) .

Scientific Research Applications

Overview

4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a triazole derivative with significant potential in medicinal chemistry. Its unique structure, featuring a triazole ring, a butylpiperazine moiety, and a chlorophenyl group, suggests various biological activities. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. Preliminary studies have shown that this compound may effectively inhibit the growth of various bacterial strains and fungi. This property makes it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has demonstrated potential in targeting pathways associated with cancer. Triazole derivatives are known to interact with G-protein coupled receptors (GPCRs), which are crucial in cancer progression. Studies suggest that this compound can induce apoptosis in cancer cell lines, providing a basis for further investigation into its anticancer efficacy.

Interaction with Receptors

The pharmacological profile of this compound includes interaction studies with various receptors. These studies utilize techniques such as radiolabeled ligand binding assays and functional assays to evaluate the compound's effects on receptor activity.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a coupling reaction between appropriate azides and alkynes.
  • Introduction of the Butylpiperazine Moiety : The butylpiperazine group is added via acylation reactions.
  • Chlorophenyl Substitution : Finally, the chlorophenyl group is introduced to enhance biological activity.

Case Study 1: Anticancer Efficacy

In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. The mechanism of action appears to involve disruption of cell membrane integrity and interference with metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the piperazine and chlorophenyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides, which also exhibit bioactivity.

    Piperazine Derivatives: Compounds like 1-(4-chlorophenyl)piperazine, known for their psychoactive properties.

    Chlorophenyl Compounds: Similar to 4-chlorophenyl derivatives, which are often used in pharmaceuticals for their biological activity.

Uniqueness

What sets 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine apart is the combination of the triazole ring with the piperazine and chlorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic compound belonging to the class of triazole derivatives. This compound features a unique combination of a triazole ring, a butylpiperazine moiety, and a chlorophenyl group, which contribute to its potential biological activities. The exploration of its biological activity is critical for understanding its pharmacological potential and therapeutic applications.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C17H22ClN5O\text{C}_{17}\text{H}_{22}\text{ClN}_5\text{O}

This structure includes:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Butylpiperazine : A piperazine derivative that may influence the compound's interaction with biological targets.
  • Chlorophenyl group : This substitution can enhance lipophilicity and affect binding affinity to receptors.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may act as an inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell signaling pathways.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer properties. The compound's structural similarity to known kinase inhibitors suggests that it may effectively inhibit tumor growth by interfering with signaling pathways essential for cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful. The following table summarizes notable triazole derivatives and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-(3-chlorophenyl)-1H-1,2,3-triazolChlorophenyl groupAntimicrobial
N-(4-methylphenyl)-1H-1,2,3-triazolMethylphenyl groupAnticancer
4-(phenethyl)piperazinePiperazine moietyCNS activity

These compounds highlight the diversity within triazole derivatives while emphasizing the unique combination of functional groups present in this compound that may confer distinct biological properties.

Case Studies

Research has shown that compounds with similar piperazine structures have demonstrated significant activity against various targets. For instance:

  • Inhibition of Acetylcholinesterase : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is vital for neurotransmission. This inhibition can lead to enhanced cholinergic signaling in the central nervous system (CNS) .
  • Kinase Inhibition : Similar triazole compounds have been documented as effective kinase inhibitors with IC50 values in the low-nanomolar range against specific cancer types . This suggests that this compound could exhibit comparable potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with cyclization of a triazole core, followed by piperazine coupling. For example, intermediate triazole-4-carbonyl chloride (analogous to pyrazole intermediates in ) can react with 4-butylpiperazine under Schotten-Baumann conditions. Key steps include:

  • Cyclization : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Piperazine coupling : React the triazole carbonyl chloride with 4-butylpiperazine in dry THF under nitrogen .
  • Purification : Employ flash chromatography (e.g., silica gel, 5% MeOH/CHCl₃) and confirm intermediates via ¹H/¹³C NMR and HRMS .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in regiochemistry?

  • Methodological Answer : Use X-ray crystallography (as in ) to confirm the triazole and piperazine connectivity. For non-crystalline samples, 2D NMR (COSY, HSQC, HMBC) can differentiate between N1 and N2 triazole substitution. For example, HMBC correlations between the triazole C5 and the 4-chlorophenyl group confirm regiochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine or triazole) affect biological activity, and what contradictory data exist in SAR studies?

  • Methodological Answer :

  • SAR Strategy : Compare analogs with varying piperazine substituents (e.g., 4-butyl vs. 4-fluorophenyl in ) using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, bulky alkyl groups (like butyl) may enhance lipophilicity and blood-brain barrier penetration .
  • Data Contradictions : shows that N-benzylpiperazine analogs exhibit higher hCA II inhibition than N-phenyl derivatives, but conflicting cytotoxicity data may arise due to off-target effects. Resolve via selectivity profiling (e.g., kinase panels) and molecular docking to identify key binding residues .

Q. What analytical strategies are recommended to resolve batch-to-batch variability in purity during scale-up?

  • Methodological Answer :

  • HPLC-PDA/MS : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) to detect impurities (e.g., unreacted 4-chlorophenylamine).
  • Quantitative ¹H NMR : Employ maleic acid as an internal standard to assess purity >98% .
  • Thermogravimetric Analysis (TGA) : Monitor residual solvents (e.g., THF) during scale-up .

Q. How can computational modeling predict metabolic stability or off-target interactions for this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to calculate logP (target ~3.5 for optimal permeability) and CYP450 inhibition risk.
  • Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., σ1R in ) using AutoDock Vina. For example, the butylpiperazine moiety may interact with hydrophobic pockets in σ1R, requiring free-energy perturbation (FEP) studies to optimize selectivity .

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